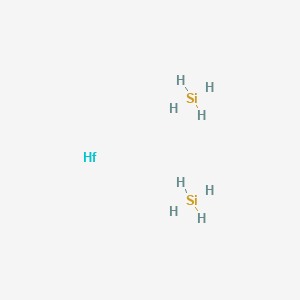
Hafnium disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium disilane is an organosilicon compound that contains hafnium and silicon atoms. It is characterized by the presence of Si–Si bonds, which are similar to C–C single bonds but have unique electronic properties. These compounds are known for their stability and ability to delocalize electrons, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hafnium disilane can be synthesized through various methods, including the reaction of hafnium tetrachloride (HfCl4) with disilane (Si2H6) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity hafnium and silicon sources. The process involves the reduction of hafnium tetrachloride with disilane in a controlled environment to prevent contamination and ensure high yield .
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium disilane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic structure of the Si–Si bonds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form hafnium oxide (HfO2) and silicon dioxide (SiO2).
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to break down the compound into simpler molecules.
Substitution: Substitution reactions can occur with halides or other reactive species, leading to the formation of new organosilicon compounds.
Major Products: The major products formed from these reactions include hafnium oxide, silicon dioxide, and various substituted organosilicon compounds .
Applications De Recherche Scientifique
Hafnium disilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, semiconductors, and other advanced materials .
Mécanisme D'action
The mechanism of action of hafnium disilane involves the interaction of its Si–Si bonds with various molecular targets. The unique electronic properties of these bonds allow for efficient electron transfer and interaction with other molecules. This makes this compound an effective catalyst and a valuable component in various chemical reactions .
Comparaison Avec Des Composés Similaires
Zirconium disilane: Similar in structure and properties but with different electronic characteristics due to the presence of zirconium instead of hafnium.
Titanium disilane: Another similar compound with unique properties attributed to titanium.
Silicon disilane: A simpler compound with only silicon atoms, lacking the unique properties imparted by hafnium .
Uniqueness: Hafnium disilane stands out due to its high thermal stability, unique electronic properties, and ability to form stable complexes with various molecules. These characteristics make it a valuable compound in both scientific research and industrial applications .
Propriétés
Formule moléculaire |
H8HfSi2 |
|---|---|
Poids moléculaire |
242.72 g/mol |
Nom IUPAC |
hafnium;silane |
InChI |
InChI=1S/Hf.2H4Si/h;2*1H4 |
Clé InChI |
QIGKYQAZYWWJRC-UHFFFAOYSA-N |
SMILES canonique |
[SiH4].[SiH4].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
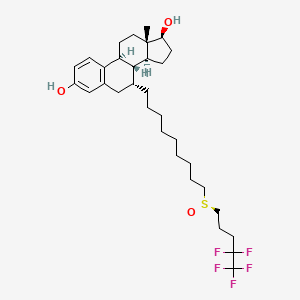
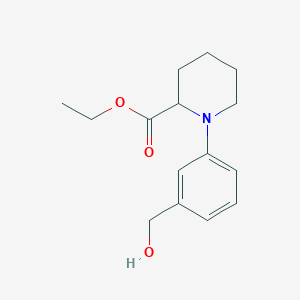
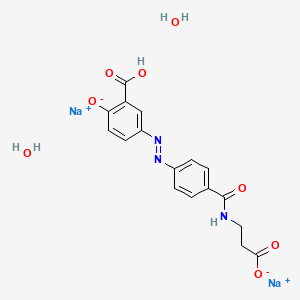
![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)

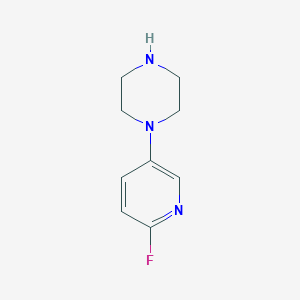

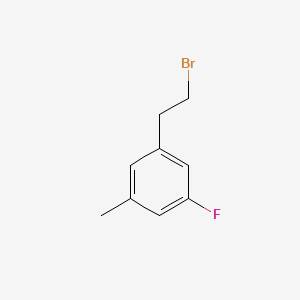
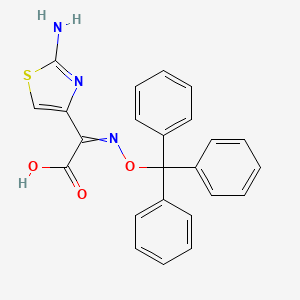
![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)

